molecular formula C11H14O2 B14369799 Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- CAS No. 90036-78-5

Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-

Cat. No.: B14369799
CAS No.: 90036-78-5
M. Wt: 178.23 g/mol
InChI Key: IZMYAVHHEAIQOP-UHFFFAOYSA-N
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Description

Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-: is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the spiro[4.5]decane family, which is known for its diverse chemical properties and applications. The presence of a spiro center, where two rings are connected through a single atom, imparts unique stereochemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diketone, the compound can be synthesized through a series of condensation and cyclization reactions, often catalyzed by acids or bases.

Industrial Production Methods

Industrial production of Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a metal catalyst, can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the spiro center, where nucleophiles replace leaving groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium or platinum catalysts.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted spiro compounds depending on the nucleophile used.

Scientific Research Applications

Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its stable spirocyclic structure.

Mechanism of Action

The mechanism of action of Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application, but common pathways include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: Another spirocyclic compound with similar structural features but different functional groups.

    Spiro[4.5]dec-8-en-7-ol, 4,8-dimethyl-1-(1-methylethyl)-: A spirocyclic alcohol with different chemical properties.

Uniqueness

Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- is unique due to its specific functional groups and the presence of a dione moiety. This imparts distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound in various research fields.

Properties

CAS No.

90036-78-5

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

8-methylspiro[4.5]dec-8-ene-1,4-dione

InChI

InChI=1S/C11H14O2/c1-8-4-6-11(7-5-8)9(12)2-3-10(11)13/h4H,2-3,5-7H2,1H3

InChI Key

IZMYAVHHEAIQOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2(CC1)C(=O)CCC2=O

Origin of Product

United States

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